1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one
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Overview
Description
1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H12Br2O3. It is a derivative of penta-1,4-dien-3-one, featuring two bromine atoms and two hydroxyl groups attached to phenyl rings.
Preparation Methods
The synthesis of 1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out by reacting acetone with 3-bromo-2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired product . Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can lead to the modulation of enzyme activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one can be compared with other similar compounds, such as:
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one: This compound is a curcumin analogue with similar structural features but different substituents on the phenyl rings.
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: This compound has chlorine atoms instead of bromine atoms, leading to different chemical and biological properties.
1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one: This compound lacks the bromine atoms and has hydroxyl groups in different positions, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine and hydroxyl substituents, which confer unique chemical reactivity and biological activities .
Properties
CAS No. |
65037-36-7 |
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Molecular Formula |
C17H12Br2O3 |
Molecular Weight |
424.1 g/mol |
IUPAC Name |
1,5-bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12Br2O3/c18-14-5-1-3-11(16(14)21)7-9-13(20)10-8-12-4-2-6-15(19)17(12)22/h1-10,21-22H |
InChI Key |
GMXKYENMQMMEBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C=CC(=O)C=CC2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
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